molecular formula C8H16O2 B1619943 Methyl 5-methylhexanoate CAS No. 2177-83-5

Methyl 5-methylhexanoate

Cat. No. B1619943
CAS RN: 2177-83-5
M. Wt: 144.21 g/mol
InChI Key: VMHVFMBDCWCBHO-UHFFFAOYSA-N
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Description

Methyl 5-methylhexanoate is a fatty acid methyl ester . It has the molecular formula C8H16O2 and an average mass of 144.211 Da .


Molecular Structure Analysis

The molecular structure of Methyl 5-methylhexanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 5-methylhexanoate has a molecular weight of 144.2114 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

Methyl 5-methylhexanoate finds applications in the synthesis of pharmaceutical compounds. For instance, it has been used in the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a drug used for neuropathic pain and as an anticonvulsant (Burk et al., 2003). Another study describes the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable intermediate for Pregabalin, using immobilized lipase (Zheng et al., 2012).

2. Study of Metabolic Pathways

Methyl 5-methylhexanoate is also useful in studying metabolic pathways. Research on Pseudomonas cells adapted to 2-methylhexane, for instance, shows that these cells rapidly oxidize 5-methylhexanoic and iso-valeric acids, indicating a preference for primary attack on the C6 atom (Thijsse & Linden, 2006).

3. Exploration of Chemical Properties

The chemical properties of related compounds are explored to understand their behavior under various conditions. A study on 5-methyl-3-heptanol, which shares structural similarity with Methyl 5-methylhexanoate, used rheology and dielectric spectroscopy to study its relaxational behavior (Gainaru et al., 2014).

4. Neuroprotective Applications

Methyl 5-methylhexanoate derivatives have been found to have potential neuroprotective applications. For instance, the discovery of oxyphylla A from the fruit of Alpinia oxyphylla, which shows promise as a neuroprotective agent against Parkinson's disease, demonstrates the relevance of such compounds in neurological research (Li et al., 2016).

5. Application in Environmental and Biological Studies

The compound has also been used in studies related to environmental and biological impacts. For example, the relative neurotoxicity of various compounds including methyl 5-methylhexanoate derivatives was assessed in an experimental study, indicating its relevance in toxicological research (Krasavage et al., 1980).

Safety and Hazards

Methyl 5-methylhexanoate should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed . In case of contact, rinse thoroughly with water and consult a physician .

properties

IUPAC Name

methyl 5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVFMBDCWCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334185
Record name Methyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2177-83-5
Record name Hexanoic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methylhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 5-methyl-caproic acid (30 g) was treated with methanol (600 ml) and sulfuric acid (3 ml), and thus methyl 5-methylcaproate was obtained. Yield: 27 g (81%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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